(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid
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Overview
Description
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. This compound is a stereoisomer of malic acid, where the carbon atoms are labeled with the carbon-13 isotope. The isotopic labeling makes it particularly useful in research applications, including metabolic studies and tracing biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid typically involves the isotopic labeling of the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis of malic acid. The reaction conditions often require a controlled environment to ensure the incorporation of the carbon-13 isotope at the desired positions.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is generally carried out in specialized facilities equipped to handle isotopic materials. The process involves the use of labeled precursors and may include steps such as fermentation, chemical synthesis, and purification to achieve the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming oxaloacetic acid.
Reduction: The compound can be reduced to form malate or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxaloacetic acid
Reduction: Malate
Substitution: Depending on the substituent, various derivatives can be formed.
Scientific Research Applications
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the flow of carbon atoms through metabolic pathways.
Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.
Industry: Applied in the production of labeled compounds for various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid involves its participation in metabolic pathways. The compound can be incorporated into the citric acid cycle, where it undergoes enzymatic transformations. The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and study the dynamics of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-hydroxybutanedioic acid: The non-labeled version of the compound.
(2S)-2-hydroxybutanedioic acid: The stereoisomer with the opposite configuration.
(2R)-2-hydroxy(1,2,3,4-12C4)butanedioic acid: The compound with carbon-12 instead of carbon-13.
Uniqueness
The primary uniqueness of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid lies in its isotopic labeling, which makes it a valuable tool for tracing and studying biochemical pathways. The carbon-13 isotope provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, enabling detailed analysis of metabolic processes.
Biological Activity
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid, also known as 2-hydroxybutanedioic acid or succinic acid with a hydroxyl group, is a compound of interest due to its biological activity and potential applications in various fields including biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C4H6O5
- Molecular Weight : 134.09 g/mol
- Isotope Labeling : The presence of the isotopic label (1,2,3,4-13C4) allows for tracing metabolic pathways in biological systems.
Biological Activity
This compound exhibits various biological activities:
- Metabolic Role : It plays a crucial role in the tricarboxylic acid (TCA) cycle. Research indicates that it can be used as a metabolic tracer to study metabolic pathways in cells, particularly in T cells where it influences differentiation and function .
- Cell Signaling : The compound has been shown to affect cell signaling pathways. Specifically, it can modulate the differentiation of T helper cells (TH17 and iTreg) by influencing the levels of γ-aminobutyric acid (GAB), which is critical for immune responses .
- Antioxidant Properties : Some studies suggest that derivatives of succinic acid possess antioxidant properties that may help in mitigating oxidative stress in cells .
Case Studies
- T Cell Metabolism : A study demonstrated that this compound enhances the viability and function of TH17 cells by supporting GAB biosynthesis from glutamine and arginine. This indicates its importance in immune cell metabolism and function .
- Role in Disease Models : In models of autoimmune diseases, the modulation of T cell differentiation through this compound has shown promise in protecting against disease progression by promoting anti-inflammatory responses .
Data Tables
The biological activity of this compound can be attributed to its involvement in key metabolic pathways:
- TCA Cycle Integration : As a metabolite in the TCA cycle, it aids in energy production and biosynthesis of other critical metabolites.
- GAB Production : The compound's role as a precursor for GAB highlights its significance in neurotransmission and immune modulation.
Properties
Molecular Formula |
C4H6O5 |
---|---|
Molecular Weight |
138.06 g/mol |
IUPAC Name |
(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |
InChI Key |
BJEPYKJPYRNKOW-ROQAEYOOSA-N |
Isomeric SMILES |
[13CH2]([13C@H]([13C](=O)O)O)[13C](=O)O |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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